molecular formula C12H13ClO2 B2609855 (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol CAS No. 1566939-13-6

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol

Cat. No.: B2609855
CAS No.: 1566939-13-6
M. Wt: 224.68
InChI Key: MWNGELNDHLFTEK-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol is a dihydrobenzofuran derivative of interest in medicinal chemistry research. Compounds based on the dihydrobenzofuran scaffold are recognized as privileged structures in drug discovery due to their presence in various biologically active molecules . This scaffold is a key pharmacophore in several synthetic intermediates and approved therapeutics . For instance, dihydrobenzofuran derivatives form the core of melatonergic agents like ramelteon and tasimelteon, which are used to treat sleep-onset insomnia by targeting circadian rhythms . Furthermore, this structural motif is found in compounds investigated for anticancer properties, as some benzofuran derivatives have demonstrated valuable pharmacological activities in this area . The specific substitution pattern of this compound, featuring a chlorinated dihydrobenzofuran ring and a cyclopropanol moiety, makes it a versatile intermediate for developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships, particularly in designing and synthesizing new compounds for neurological disorders and oncology research. Its structure is also amenable to further chemical modification, enabling the creation of diverse libraries for high-throughput screening and pharmacological evaluation. This product is intended for research purposes only.

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-9-5-8-3-4-15-12(8)10(6-9)11(14)7-1-2-7/h5-7,11,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNGELNDHLFTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC3=C2OCC3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison Insights :

  • Cyclopropane Influence : The cyclopropyl group introduces conformational strain, which may affect binding to biological targets compared to the dimethyl or unsubstituted analogs .

Chlorinated Benzene Derivatives

Evidence highlights that chlorination of aromatic systems generally increases toxicity and biological activity. For example:

  • Benzyl-(chloromethyl)-methoxy-methylsilane : Exhibits neurotoxic effects due to chlorine’s electron-withdrawing properties .
  • Dichloroacetylene : A chlorinated alkyne with documented neurotoxicity, illustrating the broader trend of chlorine enhancing reactivity .

Key Differences :

  • Toxicity Profile : While chlorinated ethane/ethene derivatives (e.g., chloroform) show anesthetic effects, chlorinated benzofurans like the target compound may exhibit distinct toxicological profiles due to aromatic stabilization and cyclopropane interactions .
  • Biological Activity : The target compound’s benzofuran scaffold may confer selectivity for enzymes or receptors distinct from chlorinated benzene derivatives.

Physicochemical Properties

Solubility and Stability

  • Water Solubility: While direct data for the target compound is unavailable, structurally similar compounds (e.g., BP 1240) were tested via HPLC after equilibration in water at 25°C . Chlorinated analogs typically show lower aqueous solubility than non-chlorinated versions due to increased hydrophobicity.
  • Thermal Stability : The cyclopropane ring may reduce thermal stability compared to bulkier substituents (e.g., dimethyl groups in BP 1240), though this requires experimental validation.

Biological Activity

(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial and antifungal activities, alongside relevant research findings and case studies.

  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 224.68 g/mol
  • SMILES Notation : Cc1cc(c(c1Cl)C2CC2)O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds similar to this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 12aE. coli0.0195 mg/mL
Compound 15Bacillus mycoides0.0048 mg/mL
Compound VIIgS. aureus24 mm zone of inhibition
Compound VIIeE. coli23 mm zone of inhibition

The data indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity, with some achieving low MIC values against pathogens like E. coli and Bacillus mycoides .

Study on Antibacterial Properties

A recent publication investigated the antibacterial effects of various derivatives related to benzofuran structures. The study found that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 µM to 22.9 µM for different strains .

In another case study, researchers synthesized a series of benzofuran derivatives, including this compound, and tested their efficacy against common bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents .

The exact mechanism by which this compound exerts its biological activity remains to be fully elucidated. However, it is hypothesized that the presence of the benzofuran moiety contributes to its interaction with bacterial cell membranes or enzymatic pathways involved in cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by benzofuran functionalization. Key steps include:

  • Cyclopropanation : Use transition-metal-catalyzed [2+1] cycloaddition or Simmons-Smith reactions to introduce the cyclopropyl group.
  • Benzofuran Core Construction : Employ palladium-catalyzed coupling or acid-mediated cyclization of chlorinated precursors.
  • Yield Optimization : Control steric hindrance by adjusting reaction temperature (e.g., 60–80°C for cyclopropanation) and use chiral ligands (e.g., bisoxazolines) to enhance enantioselectivity .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^{13}C NMR (e.g., cyclopropyl proton doublets at δ 0.5–1.5 ppm) .

Q. How is the three-dimensional structure of this compound determined, and what crystallographic tools are suitable?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the benzofuran and cyclopropyl geometry. Key parameters include:
  • Space group assignment (e.g., P21/cP2_1/c) based on systematic absences.
  • Twinning analysis for high-symmetry crystals using SHELXD .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å) to resolve chlorine atom positions .

Q. What pharmacological targets are associated with this compound, and how is selectivity assessed?

  • Methodological Answer :

  • Primary Target : Serotonin 2C (5-HT2C_{2C}) receptor, implicated in neuropsychiatric disorders.
  • Selectivity Assays :
  • Radioligand Binding : Compare IC50_{50} values against 5-HT2A_{2A}/5-HT2B_{2B} using 3^3H-Mesulergine.
  • Functional Assays : Measure intracellular Ca2+^{2+} flux in HEK293 cells expressing 5-HT2C_{2C} vs. off-target GPCRs .

Advanced Research Questions

Q. How does the cyclopropyl group influence molecular docking and receptor binding dynamics?

  • Methodological Answer :

  • Docking Simulations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model cyclopropyl-induced conformational strain.
  • Key Observations :
  • The cyclopropane ring restricts rotational freedom, stabilizing a bent conformation that enhances 5-HT2C_{2C} active-site occupancy.
  • Compare docking scores (e.g., Glide SP) with non-cyclopropyl analogs to quantify steric/electronic contributions .

Q. What strategies improve metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Metabolic Hotspots : Identify vulnerable sites (e.g., benzylic alcohol) via liver microsome assays (human vs. rodent).
  • Modifications :
  • Deuterium Incorporation : Replace benzylic hydrogen with deuterium to reduce CYP450-mediated oxidation.
  • Prodrug Design : Esterify the alcohol group to delay first-pass metabolism .

Q. How can enantioselective synthesis be achieved, and what chiral resolution methods are effective?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral Ru-phosphine complexes (e.g., Noyori-type) for cyclopropanation (ee >90%).
  • Resolution Techniques :
  • Chromatography : Chiralpak IA column with hexane/isopropanol (90:10).
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

Q. What in vivo models validate the compound’s efficacy and safety for CNS applications?

  • Methodological Answer :

  • Efficacy Models :
  • Marble Burying Test (MBT) : Assess anti-obsessive effects in mice (dose range: 1–10 mg/kg, i.p.).
  • Food Intake Suppression : Measure 5-HT2C_{2C}-mediated anorexia in rats.
  • Safety Profiling : Monitor cardiovascular parameters (telemetry) and serotonin syndrome markers (e.g., flat body posture) .

Data Contradictions & Resolution

Q. How to address discrepancies in reported binding affinities across studies?

  • Methodological Answer :

  • Standardization : Use uniform assay conditions (e.g., 25 mM HEPES, pH 7.4, 1 mM Mg2+^{2+}).
  • Control Compounds : Include reference agonists (e.g., Lorcaserin) to normalize inter-lab variability.
  • Meta-Analysis : Apply hierarchical Bayesian modeling to reconcile IC50_{50} differences .

Q. Why do computational predictions of cyclopropyl ring stability conflict with experimental NMR data?

  • Methodological Answer :

  • DFT Limitations : B3LYP underestimates ring strain; switch to M06-2X/cc-pVTZ for improved accuracy.
  • NMR Validation : Assign cyclopropyl 1^1H signals via 2D COSY and NOESY (e.g., coupling constants J=46J = 4–6 Hz) .

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